Salirasib

Description

This compound has been used in trials studying the diagnostic of Carcinoma, Non-Small-Cell Lung.

This compound is a salicylic acid derivative with potential antineoplastic activity. This compound dislodges all Ras isoforms from their membrane-anchoring sites, thereby preventing activation of RAS signaling cascades that mediated cell proliferation, differentiation, and senescence. RAS signaling is believed to be abnormally activated in one-third of human cancers, including cancers of the pancreas, colon, lung and breast.

This compound is a small molecule drug with a maximum clinical trial phase of II.

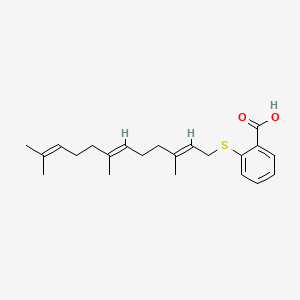

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O2S/c1-17(2)9-7-10-18(3)11-8-12-19(4)15-16-25-21-14-6-5-13-20(21)22(23)24/h5-6,9,11,13-15H,7-8,10,12,16H2,1-4H3,(H,23,24)/b18-11+,19-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUILNKCFCLNXOK-CFBAGHHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCSC1=CC=CC=C1C(=O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CSC1=CC=CC=C1C(=O)O)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501025654 | |

| Record name | 2-(((2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrienyl)sulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162520-00-5 | |

| Record name | Farnesylthiosalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162520-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salirasib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162520005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salirasib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12681 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(((2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrienyl)sulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salirasib | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALIRASIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZH0OM550M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Salirasib mechanism of action on Ras isoforms

An In-Depth Technical Guide to the Mechanism of Action of Salirasib on Ras Isoforms

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are critical signaling nodes that, when constitutively activated by mutations, drive a significant fraction of human cancers. For decades, Ras was considered "undruggable" due to its high affinity for GTP and the absence of deep hydrophobic pockets for small molecule inhibitors. This compound (S-trans,trans-farnesylthiosalicylic acid, FTS) emerged as a novel Ras inhibitor that circumvents these challenges. Unlike direct-binding inhibitors, this compound functions as a farnesylcysteine mimetic. Its primary mechanism of action is to dislodge all three Ras isoforms from the plasma membrane, a critical step for their biological activity. By competitively disrupting the interaction between Ras and its membrane-anchoring proteins, this compound prevents the activation of downstream oncogenic signaling pathways, leading to the inhibition of tumor cell proliferation and survival. This guide provides a detailed examination of this compound's mechanism, its effects on specific Ras isoforms, quantitative efficacy data, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: Disruption of Ras Membrane Localization

For Ras proteins to become active, they must undergo a series of post-translational modifications, culminating in the attachment of a lipid farnesyl group to a cysteine residue in their C-terminal CAAX motif. This modification is essential for their localization to the inner leaflet of the plasma membrane, which is a prerequisite for interacting with and activating downstream effector proteins.

This compound is a synthetic S-prenyl derivative of thiosalicylic acid that structurally resembles the farnesylcysteine tail of Ras proteins.[1] Its core mechanism involves the following steps:

-

Competition for Membrane Anchors: this compound competitively inhibits the binding of active, farnesylated Ras to putative membrane-binding proteins, often referred to as "escort proteins" or chaperones.[1][2]

-

Dislodgment from Membrane: This competition effectively dislodges active Ras from its membrane-anchoring sites.[1][3][4][5]

-

Inhibition of Downstream Signaling: Once displaced into the cytosol, Ras is unable to engage with its downstream effectors, thereby blocking the initiation of oncogenic signaling cascades.[1][6]

-

Accelerated Degradation: The dislodged cytosolic Ras is also rendered more susceptible to proteolytic degradation, leading to a decrease in the total amount of cellular Ras protein over time.[7][8]

This mechanism is fundamentally different from that of farnesyltransferase inhibitors (FTIs). FTIs block the initial farnesylation of Ras. However, their clinical efficacy was limited because K-Ras and N-Ras, the most frequently mutated isoforms, can undergo an alternative prenylation pathway (geranylgeranylation) to bypass the farnesyltransferase blockade.[1][2][7] this compound acts downstream of this step and is therefore effective regardless of the type of prenylation, giving it activity against all three major oncogenic Ras isoforms.[7][9]

Caption: this compound competitively binds to Ras membrane anchors, dislodging active Ras.

Isoform-Specific Interactions with Galectins

The membrane localization and subsequent signaling of Ras isoforms are not passive processes. They are regulated by interactions with specific escort proteins that facilitate their proper positioning and the formation of signaling platforms called nanoclusters. This compound's ability to inhibit Ras is mediated by disrupting these isoform-specific interactions.

-

H-Ras and Galectin-1: Oncogenic H-Ras preferentially interacts with Galectin-1.[10] This interaction is crucial for anchoring H-Ras to the membrane, promoting its GTP-loaded state, and enabling the activation of the Raf/ERK pathway.[10][11] this compound has been shown to effectively disrupt the H-Ras-Galectin-1 complex, leading to the delocalization of H-Ras.[10]

-

K-Ras and Galectin-3: K-Ras, the most commonly mutated isoform, is chaperoned by Galectin-3.[12][13] The binding of Galectin-3 stabilizes active K-Ras at the membrane, enhancing its signaling output.[12][14] this compound treatment disrupts the K-Ras-Galectin-3 interaction, which reduces the levels of active K-Ras-GTP and inhibits downstream signaling.[12]

-

N-Ras: While the specific escort proteins for N-Ras are less definitively characterized in the context of this compound's action, the drug is known to be effective against N-Ras-driven cancers.[6] It is understood to function via the same general mechanism of dislodging the farnesylated protein from the membrane, thereby inhibiting its function.[6]

Caption: this compound disrupts specific Ras isoform-Galectin interactions.

Quantitative Data: In Vitro Efficacy

The efficacy of this compound has been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell growth is a key metric. These values can vary based on the cell line's genetic background (including the specific Ras mutation), and the experimental culture conditions, such as the presence or absence of serum and growth factors.

| Cell Line | Cancer Type | Ras Status | Experimental Conditions | This compound IC50 (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | WT | 3 days, with FBS | 149 | [15] |

| 3 days, serum-free + EGF | 59 | [1] | |||

| 3 days, serum-free + IGF2 | 85 | [1] | |||

| Huh7 | Hepatocellular Carcinoma | WT | 3 days, with FBS | 145 | [15] |

| 3 days, serum-free + EGF | 81 | [1] | |||

| 3 days, serum-free + IGF2 | 85 | [1] | |||

| Hep3B | Hepatocellular Carcinoma | WT | 3 days, with FBS | 153 | [15] |

| 3 days, serum-free + EGF | 67 | [1] | |||

| 3 days, serum-free + IGF2 | 86 | [1] |

WT: Wild-Type, FBS: Fetal Bovine Serum, EGF: Epidermal Growth Factor, IGF2: Insulin-like Growth Factor 2.

As shown in the table, this compound is notably more potent under serum-free conditions where cell growth is driven by specific growth factors like EGF or IGF2.[1] This suggests a strong dependence of its activity on the targeted inhibition of growth factor-mediated Ras activation.

Detailed Experimental Protocols

The following protocols are standard methodologies used to characterize the mechanism of action of this compound.

Ras Activation (Pull-Down) Assay

This assay is used to specifically isolate and quantify the amount of active, GTP-bound Ras in cell lysates.

Methodology:

-

Cell Lysis: Culture cells to 80-90% confluence. Treat with this compound or vehicle control (DMSO) for the desired time (e.g., 2 hours).[1] If applicable, stimulate with a growth factor (e.g., 50 ng/ml EGF) for 2 minutes.[1] Wash cells twice with ice-cold PBS and lyse with ice-cold Mg2+ Lysis/Wash Buffer containing protease and phosphatase inhibitors.[1]

-

Lysate Clarification: Scrape the cells and transfer the lysate to a microcentrifuge tube. Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Affinity Precipitation: Normalize protein concentrations (e.g., to 500 µg) for each sample. Add Raf-1 Ras-Binding-Domain (RBD) fused to agarose beads to the lysate.[1] The RBD of Raf-1 specifically binds to the GTP-bound conformation of Ras.

-

Incubation: Incubate the mixture for 1 hour at 4°C with gentle rotation to allow the RBD-beads to capture active Ras.[1]

-

Washing: Pellet the beads by centrifugation (e.g., 5,000 x g for 1 min) and wash three times with Lysis/Wash Buffer to remove non-specifically bound proteins.[1][16]

-

Elution and Analysis: After the final wash, resuspend the bead pellet in 2X SDS-PAGE sample buffer and boil for 5 minutes to elute the captured proteins.[1] Analyze the eluate by Western blotting using a pan-Ras antibody to detect the amount of active Ras.

Caption: Workflow for a Ras activation (pull-down) assay.

Western Blotting for Downstream Signaling

This technique is used to measure changes in the phosphorylation state of key proteins in the MAPK and PI3K/AKT pathways, which indicates their activation status.

Methodology:

-

Sample Preparation: Treat cells with this compound or vehicle for the desired time and lyse them in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[6]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit to ensure equal loading.

-

SDS-PAGE: Denature protein samples (e.g., 20-50 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of target proteins (e.g., anti-p-ERK, anti-p-AKT Ser473) and their total protein counterparts (anti-total-ERK, anti-total-AKT).[6][17] Dilutions are typically 1:1000 in blocking buffer.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1-2 hours at room temperature.[8]

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[8] The intensity of the phosphorylated protein band is typically normalized to the total protein band.

Caption: General workflow for a Western blot experiment.

Cell Viability Assay (WST-1)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, allowing for the calculation of IC50 values.

Methodology:

-

Cell Seeding: Seed cells (e.g., 5 x 10^3 cells/well) in a 96-well plate and allow them to adhere overnight.[1]

-

Drug Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 3 days) at 37°C in a CO2 incubator.[1]

-

Reagent Addition: Add WST-1 reagent to each well. WST-1 is a tetrazolium salt that is cleaved by mitochondrial dehydrogenases in viable cells to form a soluble, colored formazan product.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (typically ~450 nm).

-

Data Analysis: Subtract the background absorbance from a media-only control. Plot the percentage of cell viability relative to the vehicle control against the log of the this compound concentration. Use a nonlinear regression analysis (e.g., log(inhibitor) vs. response) to calculate the IC50 value.[1][3]

Caption: Workflow for a cell viability assay to determine IC50.

Conclusion

This compound represents a mechanistically distinct approach to inhibiting the oncogenic function of all three major Ras isoforms. By acting as a farnesylcysteine mimetic, it competitively disrupts the essential association of active Ras with the plasma membrane, effectively shutting down downstream pro-survival and proliferative signaling. Its ability to interfere with specific Ras-chaperone interactions, such as H-Ras/Galectin-1 and K-Ras/Galectin-3, underscores the sophistication of its targeted mechanism. While clinical trials have shown that this compound is well-tolerated but possesses modest single-agent efficacy, the deep understanding of its mechanism of action provides a valuable blueprint for the development of next-generation therapies that target Ras localization and trafficking—a strategy that remains a promising frontier in the quest to conquer Ras-driven cancers.

References

- 1. This compound inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I Study of S-trans, Trans-farnesylthiosalicylic Acid (this compound), a Novel Oral RAS Inhibitor in Patients with Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Ras inhibitor farnesylthiosalicylic acid (this compound) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Galectin-1 binds oncogenic H-Ras to mediate Ras membrane anchorage and cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Galectin-1 Is a Novel Structural Component and a Major Regulator of H-Ras Nanoclusters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Galectin-3 promotes chronic activation of K-Ras and differentiation block in malignant thyroid carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Galectin-3 augments K-Ras activation and triggers a Ras signal that attenuates ERK but not phosphoinositide 3-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Galectin-3 regulates a molecular switch from N-Ras to K-Ras usage in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. neweastbio.com [neweastbio.com]

- 17. Kinase inhibitors of HER2/AKT pathway induce ERK phosphorylation via a FOXO-dependent feedback loop - PMC [pmc.ncbi.nlm.nih.gov]

Farnesylthiosalicylic Acid (FTS/Salirasib): A Technical Guide for Ras Inhibition in Drug Discovery

Abstract

Farnesylthiosalicylic acid (FTS), also known by its proprietary name Salirasib, is a synthetic small molecule that has garnered significant attention as a potent inhibitor of Ras proteins. Aberrant Ras signaling is implicated in approximately one-third of all human cancers, making it a critical target for therapeutic intervention. This technical guide provides an in-depth overview of FTS as a Ras inhibitor, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and signal transduction research.

Introduction

The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are critical regulators of cellular signaling pathways that control cell proliferation, differentiation, and survival.[1] Mutations in Ras genes are among the most common oncogenic drivers in human cancers, including pancreatic, colorectal, and lung adenocarcinomas.[1] These mutations typically lock Ras in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling.

Farnesylthiosalicylic acid (FTS) is a salicylic acid derivative that acts as a farnesylcysteine mimetic.[2][3] Unlike farnesyltransferase inhibitors (FTIs) that block the initial post-translational modification of Ras, FTS acts by dislodging all Ras isoforms from their membrane-anchoring sites, which is essential for their function.[1][4] This unique mechanism of action allows FTS to inhibit both wild-type and mutated Ras proteins.[5] Preclinical studies have demonstrated the efficacy of FTS in inhibiting tumor growth both in vitro and in vivo, and it has been investigated in clinical trials for various cancers.[3][6]

Mechanism of Action

The biological activity of Ras proteins is contingent upon their localization to the inner leaflet of the plasma membrane. This localization is facilitated by a series of post-translational modifications, beginning with the farnesylation of a cysteine residue within the C-terminal CAAX box.

FTS functions by competitively disrupting the interaction of active, GTP-bound Ras with the plasma membrane.[7] It mimics the structure of the farnesylcysteine moiety of Ras, allowing it to compete for binding to putative farnesyl-binding domains of Ras-escort proteins.[3] This competition effectively dislodges active Ras from the membrane, leading to its mislocalization and subsequent degradation.[7] By preventing the membrane association of Ras, FTS inhibits the activation of downstream signaling cascades, primarily the Raf/MEK/ERK (MAPK) and the PI3K/Akt/mTOR pathways.[2][6]

Figure 1: Mechanism of FTS action on the Ras signaling pathway.

Quantitative Data

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of FTS (this compound) in various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Culture Conditions | Reference |

| HepG2 | Hepatocellular Carcinoma | 149 | with FBS | [1] |

| Huh7 | Hepatocellular Carcinoma | 145 | with FBS | [1] |

| Hep3B | Hepatocellular Carcinoma | 153 | with FBS | [1] |

| HepG2 | Hepatocellular Carcinoma | 59 | Serum-starved, EGF-stimulated | [1] |

| Huh7 | Hepatocellular Carcinoma | 81 | Serum-starved, EGF-stimulated | [1] |

| Hep3B | Hepatocellular Carcinoma | 67 | Serum-starved, EGF-stimulated | [1] |

| HepG2 | Hepatocellular Carcinoma | 85 | Serum-starved, IGF2-stimulated | [1] |

| Huh7 | Hepatocellular Carcinoma | 85 | Serum-starved, IGF2-stimulated | [1] |

| Hep3B | Hepatocellular Carcinoma | 86 | Serum-starved, IGF2-stimulated | [1] |

| SMMC-7721 | Hepatocellular Carcinoma | 3.78 - 7.63 (for FTS derivative 10f) | Not Specified | [8] |

In Vivo Efficacy: Tumor Growth Inhibition

Preclinical studies in animal models have demonstrated the anti-tumor activity of FTS. The table below highlights key findings from these studies.

| Animal Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition | Reference |

| Nude Mice | Hepatocellular Carcinoma (HepG2 xenograft) | 12 days of treatment | 56% reduction in mean tumor weight | [1] |

| Nude Mice | Human Melanoma Xenograft | 10 mg/kg/day | - | [3] |

| Nude Mice | Human Melanoma Xenograft | 20 mg/kg/day | - | [3] |

| Nude Mice | Human Melanoma Xenograft | 40 mg/kg/day | 45% ± 7% reduction in tumor growth | [3] |

| Nude Mice | Human Melanoma Xenograft | 10 mg/kg/day FTS + 80 mg/kg/day dacarbazine | 56% ± 9% reduction in mean tumor growth | [3] |

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol is used to assess the effect of FTS on the metabolic activity of cells, which is an indicator of cell viability.

Figure 2: Workflow for a typical cell viability assay.

Materials:

-

96-well tissue culture plates

-

Cancer cell line of interest

-

Complete culture medium

-

Farnesylthiosalicylic acid (FTS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6]

-

Prepare serial dilutions of FTS in complete culture medium.

-

Remove the existing medium from the wells and replace it with the medium containing different concentrations of FTS. Include a vehicle control (e.g., DMSO).[1]

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]

-

Following incubation, add 20 µL of MTS reagent (or 10 µL of MTT solution) to each well.[9]

-

Incubate the plate for 1-4 hours at 37°C.[9]

-

If using MTT, add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

-

Measure the absorbance at 490 nm for MTS or 570 nm for MTT using a microplate reader.[6][10]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[11]

Western Blotting for Ras Downstream Signaling

This protocol is used to determine the effect of FTS on the phosphorylation status of key proteins in the Ras downstream signaling pathways, such as ERK and Akt.

Figure 3: General workflow for Western blotting.

Materials:

-

Cell culture dishes

-

FTS

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to 70-80% confluency and treat with FTS for the desired time.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.[12]

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.[12]

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[4]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[4]

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C, diluted in blocking buffer.[4]

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.[13]

-

To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated protein (e.g., anti-total-ERK).[4]

Ras Activation (GTP-Ras Pulldown) Assay

This assay is used to specifically measure the levels of active, GTP-bound Ras.

Materials:

-

Cell culture dishes

-

FTS

-

Lysis buffer (provided with kit, typically magnesium-containing)

-

Ras-binding domain (RBD) of Raf-1 fused to GST and bound to agarose beads

-

Wash buffer

-

GTPγS (positive control) and GDP (negative control)

-

Anti-Ras antibody

-

Western blotting reagents (as above)

Procedure:

-

Treat cells with FTS as required.

-

Lyse cells in ice-cold lysis buffer.[2]

-

Clarify the lysate by centrifugation.[2]

-

Incubate a portion of the cell lysate with Raf-1 RBD agarose beads for 30-60 minutes at 4°C with gentle rotation. This will specifically pull down GTP-bound Ras.[2][14]

-

As controls, a separate aliquot of lysate can be loaded with non-hydrolyzable GTPγS (positive control for active Ras) or GDP (negative control).[14]

-

Pellet the beads by centrifugation and wash them multiple times with wash buffer to remove non-specifically bound proteins.[2]

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.[2]

-

Analyze the eluted proteins by Western blotting using a pan-Ras or isoform-specific Ras antibody.[14]

-

A sample of the total cell lysate should also be run on the same gel to determine the total Ras levels.

Farnesyltransferase (FTase) Activity Assay

This assay measures the activity of the farnesyltransferase enzyme, which is responsible for the farnesylation of Ras. While FTS does not directly inhibit FTase, this assay can be useful for comparative studies with FTIs.

Materials:

-

Source of FTase enzyme (e.g., purified enzyme or cell lysate)

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay buffer

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, DTT, MgCl2, and ZnCl2.[15]

-

Add the FTase enzyme source and the dansylated peptide substrate to the wells of a microplate.[16]

-

Initiate the reaction by adding FPP.[15]

-

Monitor the increase in fluorescence over time at an excitation wavelength of ~340 nm and an emission wavelength of ~550 nm.[7][16] The transfer of the hydrophobic farnesyl group to the dansylated peptide results in an increase in fluorescence.

-

The rate of the reaction is proportional to the FTase activity.

Conclusion

Farnesylthiosalicylic acid represents a promising class of Ras inhibitors with a distinct mechanism of action that circumvents some of the limitations of traditional farnesyltransferase inhibitors. Its ability to dislodge all Ras isoforms from the plasma membrane makes it an attractive candidate for targeting a broad range of Ras-driven cancers. The data summarized and the protocols detailed in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of FTS and to develop novel strategies for targeting aberrant Ras signaling in cancer. Further research and clinical development will be crucial to fully elucidate the role of FTS in the oncologist's armamentarium.

References

- 1. This compound inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Farnesyl thiosalicylic acid chemosensitizes human melanoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Active GTPase Pulldown Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. Synthesis and biological evaluation of farnesylthiosalicylamides as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MTT assay overview | Abcam [abcam.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. youtube.com [youtube.com]

- 13. pubcompare.ai [pubcompare.ai]

- 14. neweastbio.com [neweastbio.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. bioassaysys.com [bioassaysys.com]

The Disruption of Oncogenic Signaling: A Technical Guide to Salirasib's Impact on Downstream Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salirasib (S-farnesylthiosalicylic acid, FTS) is a potent Ras inhibitor that demonstrates a unique mechanism of action by disrupting the localization of Ras proteins to the plasma membrane, a critical step for their oncogenic activity.[1][2][3] This technical guide provides an in-depth analysis of this compound's effects on key downstream signaling pathways, including the Ras-MAPK, PI3K/AKT/mTOR, and Ral cascades. We present a compilation of quantitative data on this compound's efficacy, detailed experimental protocols for assessing its activity, and visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of its molecular pharmacology.

Introduction: The Rationale for Targeting Ras

The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are pivotal molecular switches that regulate a multitude of cellular processes, including proliferation, differentiation, and survival. Activating mutations in Ras genes are among the most common oncogenic drivers in human cancers, making them a prime target for therapeutic intervention. This compound represents a novel approach to Ras inhibition. Unlike farnesyltransferase inhibitors (FTIs) that block a post-translational modification of Ras, this compound acts as a farnesylcysteine mimetic.[1] This allows it to competitively disrupt the interaction between farnesylated Ras and its membrane-escort proteins, such as galectins, thereby preventing its essential anchoring to the plasma membrane.[1] This dislodgement from the membrane renders Ras inactive and susceptible to degradation, leading to the attenuation of its downstream signaling.[4][5]

Mechanism of Action: Dislodging the Molecular Switch

This compound's primary mechanism involves the competitive inhibition of active Ras binding to its membrane chaperones.[1] This prevents the formation of Ras nanoclusters on the plasma membrane, which are essential for robust signal transduction.[1] By displacing Ras from its operational location, this compound effectively abrogates the activation of its downstream effectors.

Impact on Downstream Signaling Pathways

This compound's inhibition of Ras function leads to the modulation of multiple downstream signaling cascades that are critical for tumor growth and survival.

Ras-MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates cell proliferation. Upon Ras activation, a phosphorylation cascade involving Raf, MEK, and ERK is initiated. This compound, by inhibiting Ras, is expected to downregulate the phosphorylation of MEK and ERK.

PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is another critical signaling axis downstream of Ras that governs cell growth, survival, and metabolism. This compound's interference with Ras can lead to the downregulation of this pathway. Interestingly, some studies have shown that this compound can also directly inhibit mTOR complex 1 (mTORC1) activity.[4]

Ral Signaling Pathway

The Ral (Ras-like) GTPases, RalA and RalB, are activated by RalGDS (Ral Guanine Nucleotide Dissociation Stimulator), another direct effector of Ras. The Ral pathway is implicated in various aspects of tumorigenesis, including vesicle trafficking and cytoskeletal dynamics. By blocking Ras, this compound is anticipated to reduce the activation of Ral proteins.

Quantitative Analysis of this compound's Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human hepatocellular carcinoma (HCC) cell lines.

| Cell Line | Culture Condition | IC50 (µM) | Citation |

| HepG2 | 10% FBS | 149 | [6] |

| Huh7 | 10% FBS | 145 | [6] |

| Hep3B | 10% FBS | 153 | [6] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HepG2, Huh7, Hep3B)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

The following day, remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0-200 µM). Include a vehicle control (DMSO).

-

Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the log of this compound concentration.

Western Blot Analysis for Phosphorylated ERK (p-ERK)

This protocol is used to determine the effect of this compound on the activation of the MAPK pathway.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound for the desired time and concentration.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK to ensure equal protein loading.

Ras Activation Assay (Pull-down Assay)

This assay is used to specifically measure the levels of active, GTP-bound Ras.

Materials:

-

Ras activation assay kit (containing Raf-RBD beads)

-

Cell lysis/wash buffer

-

GTPγS and GDP (for positive and negative controls)

-

Spin columns

-

Anti-Ras antibody

Procedure:

-

Treat cells with this compound as required.

-

Lyse the cells according to the kit's instructions.

-

Incubate the cell lysates with Raf-RBD (Ras-binding domain of Raf) coupled to agarose beads. These beads will specifically pull down active GTP-bound Ras.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

Analyze the eluted proteins by Western blotting using an anti-Ras antibody to detect the amount of active Ras.

-

A portion of the initial cell lysate should also be run on the Western blot to determine the total Ras levels.

Conclusion

This compound presents a promising strategy for the treatment of Ras-driven cancers through its unique mechanism of disrupting Ras membrane localization. This guide has provided a detailed overview of its effects on key downstream signaling pathways, supported by quantitative data and comprehensive experimental protocols. The provided visualizations of these complex biological processes and workflows aim to facilitate a deeper understanding and further investigation into the therapeutic potential of this compound and other Ras inhibitors. Further research, particularly utilizing co-immunoprecipitation to visualize the disruption of Ras-galectin interactions and quantitative analysis of the Ral pathway, will continue to elucidate the full spectrum of this compound's molecular effects. The clinical development of this compound has shown it to be well-tolerated, and while it has demonstrated modest activity in some trials, its unique mechanism suggests potential for combination therapies.[7][8][9][10]

References

- 1. The Ras inhibitor farnesylthiosalicylic acid (this compound) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound in the treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase I Study of S-trans, Trans-farnesylthiosalicylic Acid (this compound), a Novel Oral RAS Inhibitor in Patients with Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A phase II trial of this compound in patients with lung adenocarcinomas with KRAS mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An early clinical trial of this compound, an oral RAS inhibitor, in Japanese patients with relapsed/refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Integrated preclinical and clinical development of S-trans, trans-farnesylthiosalicylic acid (FTS, this compound) in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Faculty Collaboration Database - this compound in the treatment of pancreatic cancer. Future Oncol 2010 Jun;6(6):885-91 [fcd.mcw.edu]

The Genesis of a Ras Inhibitor: A Technical Deep Dive into the Discovery and Development of Salirasib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salirasib (S-farnesylthiosalicylic acid, FTS) represents a novel approach in the challenging landscape of oncology, specifically targeting the notorious Ras family of oncoproteins. Mutated in up to 30% of all human cancers, Ras has long been considered an "undruggable" target. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound. We will delve into its unique mechanism of action, detail the key experimental findings that propelled its development, and present a transparent look at its journey through clinical trials. This document is intended to be a core resource for researchers and professionals in the field of drug development, offering detailed experimental protocols, structured quantitative data, and visual representations of the underlying biological pathways and developmental workflows.

Introduction: The Ras Challenge and the Dawn of this compound

The Ras proteins (H-Ras, K-Ras, and N-Ras) are small GTPases that function as critical molecular switches in signal transduction pathways, regulating cell proliferation, differentiation, and survival.[1] Constitutively active Ras mutants, which are locked in a GTP-bound "on" state, drive tumorigenesis in a wide array of cancers, including a high prevalence in pancreatic, colorectal, and non-small cell lung cancers.[2][3] For decades, the smooth surface of Ras and its high affinity for GTP have thwarted conventional small molecule inhibitor design.

This compound emerged from a rational drug design strategy aimed at disrupting Ras function not by targeting the GTP-binding pocket, but by preventing its essential localization to the plasma membrane.[1] Developed by Concordia Pharmaceuticals and later acquired by Kadmon Corporation, this compound is a farnesylcysteine mimetic that competitively inhibits the interaction of Ras with its membrane escort proteins, effectively dislodging it from the cell membrane and abrogating downstream signaling.[1][4]

Mechanism of Action: A Novel Approach to Ras Inhibition

This compound's primary mechanism of action is the disruption of Ras membrane association.[1] Unlike farnesyltransferase inhibitors (FTIs), which block the initial lipidation of Ras, this compound acts on farnesylated Ras, competing for binding to galectins (Ras escort proteins) that facilitate its transport to and anchoring at the plasma membrane.[1] This leads to the dislocation of all Ras isoforms from their site of action, preventing the activation of downstream effector pathways critical for cancer cell growth and survival, such as the Raf-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways.

Preclinical Development: From Benchtop to Animal Models

In Vitro Studies: Demonstrating Potency and Selectivity

A series of in vitro experiments established the foundational evidence for this compound's anti-cancer activity.

Experimental Protocols:

-

Cell Viability and Proliferation Assays:

-

WST-1 Assay: Human cancer cell lines (e.g., HepG2, Huh7, Hep3B) were seeded in 96-well plates and treated with varying concentrations of this compound for 72 hours. Cell viability was determined using the WST-1 colorimetric assay, which measures the metabolic activity of viable cells.[5]

-

MTT Assay: Similar to the WST-1 assay, the MTT assay was used to assess cytotoxicity in human EJ cells by measuring the reduction of MTT by mitochondrial dehydrogenases.

-

-

Apoptosis Assays:

-

Western Blot Analysis:

-

To assess the impact of this compound on Ras and downstream signaling proteins, cells were lysed, and proteins were separated by SDS-PAGE. Following transfer to a membrane, specific proteins (e.g., Ras, phospho-ERK, phospho-Akt) were detected using primary and secondary antibodies.[5]

-

Quantitative Data Summary:

| Cell Line | Assay | Endpoint | This compound Concentration | Result | Reference |

| HepG2 | WST-1 | IC50 (FBS) | 149 µM | 50% growth inhibition | [5] |

| Huh7 | WST-1 | IC50 (FBS) | 145 µM | 50% growth inhibition | [5] |

| Hep3B | WST-1 | IC50 (FBS) | 153 µM | 50% growth inhibition | [5] |

| HepG2 | WST-1 | IC50 (EGF/IGF2) | 60-85 µM | 50% growth inhibition | [5][7] |

| HSC-T6 | Proliferation | IC50 | 15 µM | Inhibition of PDGF-induced proliferation | [8] |

| HepG2, Hep3B | Caspase-3 Assay | Apoptosis | 150 µM | Significant increase in caspase activity | [5][6] |

In Vivo Studies: Efficacy in Animal Models

The promising in vitro results were further validated in preclinical animal models.

Experimental Protocols:

-

Pancreatic Cancer Xenograft Model:

-

Human pancreatic cancer cells (Panc-1) were subcutaneously injected into nude mice. Once tumors reached a specified volume, mice were treated with oral this compound (e.g., 40, 60, or 80 mg/kg daily). Tumor growth was monitored, and at the end of the study, tumors were excised and weighed.[9] In some studies, patient-derived xenografts (PDX) were used, where fresh human pancreatic tumor specimens were implanted into mice.[10]

-

-

Hepatocellular Carcinoma Xenograft Model:

-

HepG2 cells were subcutaneously injected into nude mice. Treatment with this compound commenced when tumors were established, and tumor volume and weight were measured over time.[5]

-

Quantitative Data Summary:

| Cancer Model | Animal Model | Treatment | Outcome | Result | Reference |

| Pancreatic Cancer (Panc-1) | Nude Mice | This compound (80 mg/kg/day) | Tumor Weight Reduction | 67% reduction | [9] |

| Pancreatic Cancer (Panc-1) | Nude Mice | This compound (40 mg/kg/day) + Gemcitabine | Survival Rate | 83% increase | [9] |

| Pancreatic Cancer (PDX) | Nude Mice | This compound Monotherapy | Tumor Growth Inhibition | >50% inhibition in 2/14 xenografts | [10] |

| Hepatocellular Carcinoma (HepG2) | Nude Mice | This compound | Tumor Weight Reduction | 56% reduction | [5][7] |

Clinical Development: The Journey to the Clinic

This compound has undergone several clinical trials to evaluate its safety, pharmacokinetics, and efficacy in various cancer types.

Phase I Clinical Trials

Phase I trials were designed to determine the safety, tolerability, and recommended Phase II dose of this compound.

Trial Designs:

-

Solid Tumors: Patients with advanced solid tumors received this compound orally twice daily for 21 days of a 28-day cycle, with dose escalation from 100 mg to 800 mg.[11][12] A similar study in Japanese patients escalated the dose up to 1000 mg twice daily.[2]

-

Hematologic Malignancies: A "3+3" dose escalation design was used, with this compound administered orally twice daily for 21 days of a 28-day cycle in patients with relapsed/refractory leukemia. Doses ranged from 100 mg to 900 mg twice daily.[13][14]

Quantitative Data Summary: Phase I Trials

| Trial Population | Number of Patients | Dose Range (BID) | Most Common Adverse Events | Dose-Limiting Toxicity | Recommended Phase II Dose | Stable Disease (≥4 months) | Reference |

| Solid Tumors | 24 | 100-800 mg | Diarrhea (Grade 1-2) | Not reached | 600 mg BID | 29% | [11] |

| Solid Tumors (Japanese) | 21 | 100-1000 mg | Diarrhea, abdominal pain, nausea | Not observed | 800 mg BID | - | [2] |

| Hematologic Malignancies | 17 | 100-900 mg | Diarrhea (Grade 1-2) | Not encountered | - | - | [13][14] |

Phase II Clinical Trials

Phase II trials aimed to assess the efficacy of this compound in specific cancer types, often in patient populations with Ras mutations.

Trial Designs:

-

Non-Small Cell Lung Cancer (NSCLC): Patients with advanced lung adenocarcinoma, enriched for KRAS mutations, were treated with this compound. The primary endpoint was the rate of non-progression at 10 weeks.[15]

-

Pancreatic Cancer: this compound was evaluated in combination with gemcitabine in patients with metastatic pancreatic adenocarcinoma.[10]

Quantitative Data Summary: Phase II Trials

| Cancer Type | Number of Patients (KRAS mutant) | Treatment | Objective Response Rate (ORR) | Stable Disease (at 10 weeks) | Median Overall Survival | Reference |

| NSCLC (previously treated) | 23 | This compound | 0% | 30% | 15 months | [15] |

| NSCLC (previously untreated) | 7 | This compound | 0% | 40% | >9 months | [15] |

| Pancreatic Cancer | 19 | This compound + Gemcitabine | - | - | 6.2 months | [10] |

Visualizing the Science: Diagrams and Workflows

The Ras Signaling Pathway and this compound's Point of Intervention

Caption: The Ras signaling cascade and this compound's mechanism of action.

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical experimental workflow for this compound evaluation.

Conclusion and Future Directions

This compound has demonstrated a unique mechanism of action, effectively targeting the long-elusive Ras oncoprotein by disrupting its membrane localization. Preclinical studies have shown promising anti-tumor activity both in vitro and in vivo. However, the translation of these findings into significant clinical efficacy has been challenging. Phase I trials established a manageable safety profile, but Phase II studies in solid tumors, including NSCLC and pancreatic cancer, have shown limited objective responses, although some patients experienced disease stabilization.[10][11][15] Modest activity was observed in hematologic malignancies.[13][14]

The journey of this compound underscores the complexities of targeting the Ras pathway. While the drug has shown biological activity, its clinical efficacy as a monotherapy appears to be modest. Future research may explore this compound in combination with other targeted therapies or chemotherapy to overcome resistance mechanisms and enhance its anti-tumor effects. The development of this compound has nonetheless provided invaluable insights into targeting Ras and has paved the way for the next generation of Ras inhibitors that are now entering the clinic.

References

- 1. The Ras inhibitor farnesylthiosalicylic acid (this compound) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An early clinical trial of this compound, an oral RAS inhibitor, in Japanese patients with relapsed/refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound in the treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mtspartners.com [mtspartners.com]

- 5. This compound inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound sensitizes hepatocarcinoma cells to TRAIL-induced apoptosis through DR5 and survivin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of Ras inhibition on the proliferation, apoptosis and matrix metalloproteases activity in rat hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Orally administered FTS (this compound) inhibits human pancreatic tumor growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Integrated preclinical and clinical development of S-trans, trans-farnesylthiosalicylic acid (FTS, this compound) in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phase 1 first-in-human clinical study of S-trans,trans-farnesylthiosalicylic acid (this compound) in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ascopubs.org [ascopubs.org]

- 13. Phase I study of S-trans, trans-farnesylthiosalicylic acid (this compound), a novel oral RAS inhibitor in patients with refractory hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phase I Study of S-trans, Trans-farnesylthiosalicylic Acid (this compound), a Novel Oral RAS Inhibitor in Patients with Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A phase II trial of this compound in patients with lung adenocarcinomas with KRAS mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Salirasib on mTOR Signaling in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salirasib (S-farnesylthiosalicylic acid) is a synthetic small molecule originally developed as a Ras inhibitor. Emerging evidence, primarily from studies on hepatocellular carcinoma (HCC), indicates that this compound also exerts significant inhibitory effects on the mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cancer cell growth, proliferation, and survival. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on mTOR signaling in cancer cells. It consolidates quantitative data from preclinical studies, details relevant experimental methodologies, and visualizes the complex signaling interactions and experimental workflows. While the most detailed evidence is available for HCC, this guide also touches upon findings in other cancer types and highlights areas where further research is needed, particularly concerning the effect of this compound on the mTORC2 complex.

Introduction: The mTOR Signaling Network in Cancer

The mTOR signaling pathway is a pivotal cascade in cellular regulation, integrating signals from growth factors, nutrients, and cellular energy status to control protein synthesis, cell growth, and proliferation.[1][2] Dysregulation of this pathway is a common feature in a wide range of human cancers, making it a prime target for therapeutic intervention.[1][2] mTOR functions through two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).

-

mTORC1 is sensitive to rapamycin and its analogs and is a key regulator of protein synthesis. Its activation leads to the phosphorylation of downstream effectors, including p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[3] Phosphorylation of p70S6K promotes ribosome biogenesis and translation of specific mRNAs, while phosphorylation of 4E-BP1 releases its inhibitory grip on the translation initiation factor eIF4E, allowing for cap-dependent translation to proceed.[3]

-

mTORC2 is generally considered rapamycin-insensitive and plays a crucial role in cell survival and cytoskeletal organization. A key substrate of mTORC2 is Akt, which it phosphorylates at serine 473, leading to its full activation.[4]

Given the central role of the mTOR pathway in cancer, inhibitors targeting this network have been a major focus of drug development.

This compound: A Dual Inhibitor of Ras and mTOR

This compound was initially designed as a farnesylcysteine mimetic to competitively inhibit the membrane association of Ras proteins, which is essential for their function.[5] By disrupting Ras localization, this compound effectively blocks downstream signaling through pathways like the Raf-MEK-ERK cascade. However, research has revealed that this compound's anti-cancer activity is not solely dependent on Ras inhibition. Studies have demonstrated a direct or indirect inhibitory effect on the mTOR pathway, positioning this compound as a dual-targeting agent.

Quantitative Analysis of this compound's Impact on mTOR Signaling

The most comprehensive data on this compound's effect on mTOR signaling comes from studies in hepatocellular carcinoma (HCC) cell lines.

In Vitro Efficacy of this compound in Hepatocellular Carcinoma

| Cell Line | Condition | IC50 (µM) | Reference |

| HepG2 | FBS-cultured | 149 | [6] |

| Huh7 | FBS-cultured | 145 | [6] |

| Hep3B | FBS-cultured | 153 | [6] |

| HepG2, Huh7, Hep3B | EGF or IGF2 stimulated (serum-free) | 60 - 85 | [7] |

Table 1: In vitro growth inhibition of hepatocellular carcinoma cell lines by this compound.

In Vivo Efficacy of this compound in a Hepatocellular Carcinoma Xenograft Model

| Animal Model | Treatment | Duration | Tumor Weight Reduction (%) | Reference |

| Nude mice with HepG2 xenografts | 10 mg/kg/day i.p. This compound | 12 days | 56 | [7] |

Table 2: In vivo anti-tumor activity of this compound in a subcutaneous HepG2 xenograft model.

Effect of this compound on mTORC1 Substrate Phosphorylation in Hepatocellular Carcinoma

While quantitative data on the percentage of inhibition of mTORC1 substrate phosphorylation is limited in the public domain, qualitative studies have provided significant insights. In HepG2, Huh7, and Hep3B HCC cell lines, this compound was shown to abrogate the phosphorylation of p70S6K.[8] This effect was observed under both Epidermal Growth Factor (EGF) and Insulin-like Growth Factor 2 (IGF2) stimulation.[8] Notably, this inhibition of p70S6K phosphorylation occurred without a concomitant reduction in the activation of Akt or ERK, suggesting a more direct action on mTORC1.[8] There is also evidence to suggest that this compound may directly inhibit mTORC1 by disrupting the interaction between mTOR and its regulatory protein, Raptor.[8]

Data Gap: There is a notable lack of published quantitative data on the dose-dependent effects of this compound on the phosphorylation of 4E-BP1, another critical mTORC1 substrate. Furthermore, the direct impact of this compound on mTORC2 activity remains largely unexplored in the scientific literature.

Signaling Pathways and Experimental Workflows

The mTOR Signaling Pathway and Points of this compound Intervention

Caption: this compound's dual mechanism of action on the mTOR signaling pathway.

Experimental Workflow for Assessing this compound's Effect on mTOR Signaling

Caption: A generalized experimental workflow for studying this compound's effects.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for studying the effects of this compound on mTOR signaling.

Cell Culture and Treatment

Hepatocellular carcinoma cell lines (e.g., HepG2, Huh7, Hep3B) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2. For experiments involving growth factor stimulation, cells are typically serum-starved for 24 hours and then stimulated with recombinant human EGF or IGF2 in the presence or absence of varying concentrations of this compound.

Cell Viability Assay (WST-1)

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

-

After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay.

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of p70S6K, 4E-BP1, Akt, and other proteins of interest overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.

In Vivo Tumor Xenograft Study

-

Subcutaneously inject cancer cells (e.g., 5 x 10^6 HepG2 cells) into the flank of immunodeficient mice (e.g., nude mice).

-

Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., 10 mg/kg/day, intraperitoneally) or vehicle control daily.

-

Measure tumor dimensions with calipers at regular intervals and calculate tumor volume (e.g., Volume = (length x width²)/2).

-

At the end of the study, sacrifice the mice, excise the tumors, and measure their weight.

-

Tumor tissue can be homogenized for Western blot analysis as described above.

Discussion and Future Directions

The available evidence strongly suggests that this compound's anti-cancer effects are, at least in part, mediated through the inhibition of the mTOR signaling pathway. In HCC, this compound effectively reduces cell proliferation and tumor growth, and this is associated with the suppression of mTORC1 activity, as evidenced by the dephosphorylation of p70S6K. The observation that this occurs independently of Akt and ERK inhibition points towards a more direct mechanism of action on mTORC1, potentially through the disruption of the mTOR-Raptor complex.

However, several critical questions remain unanswered. The lack of quantitative data on the inhibition of mTORC1 substrates across a range of this compound concentrations and time points limits a detailed understanding of the kinetics of this inhibition. More importantly, the effect of this compound on mTORC2 is a significant knowledge gap. As mTORC2 is a key activator of Akt, a comprehensive evaluation of this compound's impact on this branch of the mTOR pathway is essential for a complete understanding of its mechanism of action and for identifying potential combination therapies.

Future research should focus on:

-

Quantitative analysis of mTORC1 and mTORC2 substrate phosphorylation: Performing dose-response and time-course studies to quantify the effects of this compound on the phosphorylation of p70S6K, 4E-BP1, and Akt (Ser473) in a panel of cancer cell lines from different tissues.

-

Investigating the direct interaction with mTOR complexes: Utilizing techniques such as co-immunoprecipitation to validate the disruption of the mTOR-Raptor interaction and to investigate any potential effects on the integrity of the mTORC2 complex.

-

Exploring the efficacy in other cancer types: Expanding the investigation of this compound's effect on mTOR signaling to other cancer types with known Ras mutations and/or mTOR pathway dysregulation, such as pancreatic, lung, and colorectal cancers.

-

Identifying predictive biomarkers: Determining whether the efficacy of this compound correlates with the mutational status of Ras, PIK3CA, or other components of the mTOR pathway.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. A Kinase Inhibitor Targeted to mTORC1 Drives Regression in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Utility of mTOR Inhibition in Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mTORC2 signaling drives the development and progression of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase I study of S-trans, trans-farnesylthiosalicylic acid (this compound), a novel oral RAS inhibitor in patients with refractory hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mTOR Inhibition Is Effective against Growth, Survival and Migration, but Not against Microglia Activation in Preclinical Glioma Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Orally administered FTS (this compound) inhibits human pancreatic tumor growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound in the treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on Salirasib in Pancreatic Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on Salirasib (S-trans,trans-farnesylthiosalicylic acid, FTS), a potent Ras inhibitor, in various pancreatic cancer models. The document summarizes key quantitative data, details experimental methodologies, and visualizes critical biological pathways and experimental workflows to support further research and development in this area.

Core Concepts: Mechanism of Action

This compound is a synthetic small molecule that acts as a farnesylcysteine mimetic.[1][2] Its primary mechanism of action involves disrupting the association of active Ras proteins with the plasma membrane.[1][2][3] This action is critical because membrane localization is a prerequisite for Ras signaling and its subsequent biological activity.[3] By selectively dislodging all isoforms of Ras, including the frequently mutated K-Ras in pancreatic cancer, this compound effectively inhibits downstream signaling pathways responsible for cell proliferation, differentiation, and survival.[1][2][4]

Signaling Pathway: this compound Inhibition of the Ras-MAPK Cascade

Caption: this compound dislodges active Ras from the plasma membrane, inhibiting downstream signaling.

In Vitro Efficacy of this compound

Preliminary studies have consistently demonstrated the in vitro activity of this compound in pancreatic cancer cell lines, most notably Panc-1.

Quantitative Data Summary

| Cell Line | Assay Type | Endpoint | This compound Concentration | Result | Reference |

| Panc-1 | Western Blot | Ras Protein Level | 25-50 µM | ~50% decrease | [4] |

| Panc-1 | Cell Viability | Viable Cell Number | 5-100 µM (72h) | Concentration-dependent decrease | [1] |

| Panc-1 | Apoptosis Assay | Apoptotic Cells | 5-100 µM (72h) | Dose-dependent increase | [1] |

| Panc-1 | Combination Study (with Celecoxib) | Cell Viability | 10 µM this compound + 5 µM Celecoxib (72h) | Synergistic decrease in viability | [1] |

Experimental Protocols

Panc-1 human pancreatic cancer cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[1] Cells are cultured in a humidified atmosphere at 37°C with 5% CO2 and are passaged routinely.[1]

A common method to assess the effect of this compound on cell viability is the Trypan Blue exclusion assay.[1]

-

Seeding: Plate Panc-1 cells in culture dishes and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 5-100 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).[1]

-

Harvesting: Detach cells from the plate using trypsin.

-

Staining: Mix a small volume of the cell suspension (e.g., 80 µL) with a Trypan Blue solution (e.g., 20 µL of 0.4% solution).[1]

-

Counting: Using a hemocytometer under a light microscope, count the number of viable (unstained) and non-viable (blue) cells.

-

Analysis: Calculate the percentage of viable cells relative to the control group.

In Vivo Efficacy of this compound

The anti-tumor activity of this compound has been evaluated in various pancreatic cancer xenograft models, both as a monotherapy and in combination with other agents.

Quantitative Data Summary

| Model Type | Treatment | Dosing | Outcome | Result | Reference |

| Panc-1 Xenograft (nude mice) | This compound Monotherapy | 80 mg/kg daily (oral) | Tumor Weight | 67% reduction vs. control | [5] |

| Panc-1 Xenograft (nude mice) | This compound + Gemcitabine | 40 mg/kg this compound (daily) + 30 mg/kg Gemcitabine (weekly) | Survival Rate | 83% increase in survival | [5] |

| Patient-Derived Xenografts (PDX) | This compound Monotherapy | Not specified | Tumor Growth Inhibition | >50% inhibition in 2 out of 14 PDX models | [4] |

| Patient-Derived Xenografts (PDX) | This compound + Gemcitabine | Not specified | Anti-tumor Activity | Improved activity compared to gemcitabine alone | [4] |

Experimental Protocols

Studies commonly utilize immunodeficient mice, such as athymic nude mice, for establishing xenografts.[5] Patient-derived xenografts (PDX) are established by implanting fresh tumor samples from patients into immunocompromised mice.[4][6][7]

The following diagram outlines a typical workflow for an in vivo study evaluating this compound in a pancreatic cancer xenograft model.

Caption: A typical workflow for an in vivo this compound study in pancreatic cancer xenografts.

-

Tumor Implantation: Human pancreatic cancer cells (e.g., Panc-1) or patient-derived tumor fragments are subcutaneously implanted into immunocompromised mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.

-

Randomization: Once tumors reach a predetermined size, mice are randomized into different treatment groups (e.g., vehicle control, this compound monotherapy, combination therapy).

-

Drug Administration: this compound is administered, typically via oral gavage, at specified doses and schedules. For oral administration, this compound can be suspended in a vehicle like 0.5% aqueous carboxymethylcellulose (CMC).[5]

-

Data Collection: Tumor volume and mouse body weight are measured at regular intervals throughout the study.

-

Endpoint and Analysis: At the end of the study, tumors are excised, weighed, and may be used for further ex vivo analyses such as Western blotting or immunohistochemistry to assess target engagement and downstream effects.

Pharmacodynamic and Mechanistic Studies

Western blot analysis of tumor homogenates from preclinical models has been used to confirm the on-target activity of this compound.

Key Findings

In a study using patient-derived xenografts, the combination of this compound and gemcitabine led to a decrease in the levels of KRAS, phosphorylated Akt (p-Akt), and phosphorylated MAPK (p-MAPK) compared to control or single-agent treatments.[4] This provides in vivo evidence that this compound modulates the Ras signaling pathway.

Western Blot Protocol Outline

-

Protein Extraction: Whole tumor homogenates are lysed in a suitable buffer to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., KRAS, p-Akt, p-MAPK, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands is quantified using densitometry software.

Conclusion

The preliminary data from in vitro and in vivo pancreatic cancer models suggest that this compound has anti-tumor activity, both as a single agent and in combination with chemotherapy. Its mechanism of action, which involves the disruption of Ras localization and subsequent inhibition of downstream signaling, has been demonstrated in these models. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to design and interpret further studies aimed at evaluating the therapeutic potential of this compound in pancreatic cancer.

References

- 1. medsci.org [medsci.org]

- 2. This compound in the treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Ras inhibitor farnesylthiosalicylic acid (this compound) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]